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molecular formula C17H22ClN5O2 B8307169 Benzamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride CAS No. 127374-93-0

Benzamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride

Cat. No. B8307169
M. Wt: 363.8 g/mol
InChI Key: NQWXXVGXYWEJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956363

Procedure details

A solution of 7.7 g (0.055 mole) of benzoyl chloride in 50 ml of dichloroethane and a solution of 5.5 g (0.055 mole) of triethylamine in 50 ml of dichloroethane are successively added into a solution of 11.2 @(0.05 mole) of 2-amino-4-morpholino-6-propyl-1.3.5-triazine in 200 ml of dichloroethane at room temperature. The mixture is heated under reflux for 6 hours and cooled to room temperature. It is washed successively with water, with an aqueous solution of sodium bicarbonate and then with water once again. The organic phase is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residue obtained is chromatographed on silica (eluent: 95:5 (v/v) dichloromethane-ethanol) and finally recrystallized from a 50:50 mixture (v/v) of diethyl ether-hexane. The product forms a hydrochloride in the diethyl ether. 12.1 g of N-(4-morpholino-6-propyl-1,3,5-triazin-2-yl)-benzamide hydrochloride are thus obtained. Yield: 66.5%. M.P.: I97°-198° C.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
11.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[NH2:17][C:18]1[N:23]=[C:22]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)[N:21]=[C:20]([CH2:30][CH2:31][CH3:32])[N:19]=1>ClC(Cl)C>[ClH:9].[O:27]1[CH2:26][CH2:25][N:24]([C:22]2[N:21]=[C:20]([CH2:30][CH2:31][CH3:32])[N:19]=[C:18]([NH:17][C:1](=[O:8])[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[N:23]=2)[CH2:29][CH2:28]1 |f:4.5|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
11.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.05 mol
Type
reactant
Smiles
NC1=NC(=NC(=N1)N1CCOCC1)CCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
WASH
Type
WASH
Details
It is washed successively with water, with an aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica (eluent: 95:5 (v/v) dichloromethane-ethanol)
CUSTOM
Type
CUSTOM
Details
finally recrystallized from a 50:50 mixture (v/v) of diethyl ether-hexane

Outcomes

Product
Name
Type
product
Smiles
Cl.O1CCN(CC1)C1=NC(=NC(=N1)CCC)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 66.5%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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